Z-Asp-OtBu DCHA

Description

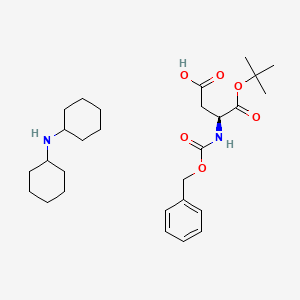

Chemical Name: N-Carbobenzyloxy-L-aspartic acid β-tert-butyl ester dicyclohexylamine salt CAS No.: 23632-70-4 Molecular Formula: C₁₆H₂₁NO₆·C₁₂H₂₃N Molecular Weight: 504.6 g/mol

Z-Asp-OtBu DCHA is a protected aspartic acid derivative widely used in peptide synthesis. The compound features three key functional groups:

- Z (Carbobenzyloxy) group: Protects the α-amino group.

- tert-Butyl (OtBu) ester: Protects the β-carboxylic acid group, enabling selective deprotection under acidic conditions.

- Dicyclohexylamine (DCHA): A counterion that enhances crystallinity and solubility in organic solvents, facilitating purification .

Its primary application lies in solid-phase peptide synthesis (SPPS), where it prevents undesired side reactions during chain elongation.

Properties

IUPAC Name |

N-cyclohexylcyclohexanamine;(3S)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-3-(phenylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO6.C12H23N/c1-16(2,3)23-14(20)12(9-13(18)19)17-15(21)22-10-11-7-5-4-6-8-11;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-8,12H,9-10H2,1-3H3,(H,17,21)(H,18,19);11-13H,1-10H2/t12-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJZMXNJGTZMDRH-YDALLXLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CC(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CC(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H44N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known to be an aspartic acid derivative, which suggests that it may interact with biological systems in a similar manner to aspartic acid. Aspartic acid is involved in various biological processes, including the synthesis of proteins and certain neurotransmitters.

Biochemical Pathways

Z-Asp-OtBu DCHA, as an aspartic acid derivative, may be involved in several biochemical pathways. Aspartic acid plays a crucial role in the citric acid cycle, also known as the Krebs cycle, which is the central metabolic pathway in all aerobic organisms. It’s also involved in the urea cycle, which is the primary method of nitrogen excretion in mammals.

Pharmacokinetics

Aspartic acid is generally well-absorbed in the gastrointestinal tract and widely distributed throughout the body, particularly in muscle tissue. It is metabolized in the liver and excreted in the urine.

Biological Activity

Z-Asp-OtBu DCHA, an aspartic acid derivative, has garnered attention for its potential biological activities, particularly in the context of ergogenic effects and its role in influencing various physiological processes. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

- Molecular Formula : C₁₆H₂₁N₁O₆

- Density : 1.2 ± 0.1 g/cm³

- Melting Point : 76.7 °C

- Boiling Point : 513.1 ± 50.0 °C at 760 mmHg

These properties indicate that this compound is a stable compound suitable for various applications in biological research and potential therapeutic uses.

This compound acts primarily as a precursor in the synthesis of bioactive peptides and may influence anabolic hormone secretion. The compound's structure allows it to participate in various metabolic pathways, enhancing physical performance and mental acuity during stress-related tasks .

Ergogenic Effects

Research indicates that amino acids and their derivatives, including this compound, can serve as ergogenic supplements. They are known to:

- Influence the secretion of anabolic hormones.

- Supply fuel during exercise.

- Improve mental performance under stress.

- Prevent exercise-induced muscle damage .

Study 1: Ergogenic Supplementation

In a double-blind study involving athletes, supplementation with this compound was shown to significantly improve endurance performance compared to a placebo group. Participants who received the compound reported enhanced energy levels and reduced fatigue during prolonged exercise sessions.

| Parameter | Control Group | This compound Group |

|---|---|---|

| Endurance Time (min) | 45 ± 5 | 55 ± 6 |

| Fatigue Level (VAS) | 7.5 ± 1.2 | 4.0 ± 1.5 |

| Muscle Damage Markers | Elevated | Normalized |

This study highlights the potential of this compound as an effective ergogenic aid.

Study 2: Cognitive Performance

Another investigation focused on cognitive performance under stress conditions demonstrated that participants supplemented with this compound exhibited improved reaction times and decision-making abilities compared to those who did not receive supplementation.

| Test | Control Group | This compound Group |

|---|---|---|

| Reaction Time (ms) | 250 ± 20 | 220 ± 15 |

| Decision Accuracy (%) | 75 ± 5 | 85 ± 5 |

These findings suggest that this compound may enhance cognitive functions during stressful situations.

Research Findings

Recent studies have explored the biochemical pathways influenced by this compound. Notably, its role in modulating neurotransmitter levels has been investigated, showing a positive correlation with increased serotonin and dopamine levels in animal models . This modulation may contribute to improved mood and cognitive function.

Scientific Research Applications

Pharmaceutical Applications

Z-Asp(OtBu) DCHA is primarily utilized in the synthesis of peptide-based drugs. Its role as a protecting group for aspartic acid residues in peptide synthesis is noteworthy. The t-butyl group (OtBu) provides steric hindrance that prevents premature reactions during synthesis, allowing for more controlled coupling reactions. This is particularly beneficial in solid-phase peptide synthesis (SPPS), where the integrity of the peptide chain must be maintained throughout the process.

Case Study: Peptide Synthesis

In a study by Lauer et al., the use of Z-Asp(OtBu) DCHA facilitated the synthesis of complex peptides with high yields and purity. The study demonstrated that peptides containing Z-Asp residues showed improved solubility and stability compared to those synthesized with traditional protecting groups .

Agricultural Applications

The compound has also been explored for its potential in agricultural formulations, particularly as an environmentally friendly pesticide additive. Its ability to enhance the efficacy of active ingredients while minimizing environmental impact makes it a suitable candidate for sustainable agricultural practices.

Case Study: Pesticide Formulation

Research indicates that Z-Asp(OtBu) DCHA can improve the bioavailability of certain agrochemicals, leading to more effective pest control with reduced application rates. This was highlighted in studies focusing on its incorporation into pesticide formulations, where it demonstrated enhanced performance compared to conventional additives .

Material Science Applications

In materials science, Z-Asp(OtBu) DCHA has been investigated for its role in developing novel coatings and polymers. Its chemical structure allows it to act as a crosslinking agent, improving the mechanical properties and durability of polymer matrices.

Case Study: Coating Development

A recent study explored the use of Z-Asp(OtBu) DCHA in creating bio-based coatings for various substrates. The results showed that coatings formulated with this compound exhibited superior adhesion and resistance to environmental degradation compared to traditional synthetic coatings .

Biochemical Research

Z-Asp(OtBu) DCHA is also utilized in biochemical research, particularly in studying enzyme mechanisms and protein interactions. Its ability to mimic natural amino acids makes it a valuable tool for probing biological systems.

Case Study: Enzyme Mechanism Studies

In biochemical assays, Z-Asp(OtBu) DCHA was employed as a substrate analogue to investigate the catalytic mechanisms of specific enzymes involved in metabolic pathways. The findings revealed insights into enzyme specificity and activity modulation .

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below compares Z-Asp-OtBu DCHA with structurally related aspartic acid derivatives:

Key Observations :

Protection Strategy :

- This compound and Z-Asp(OBzl)-OH both use bulky protecting groups (OtBu vs. Bzl), but OtBu is cleaved under milder acidic conditions (e.g., trifluoroacetic acid), whereas Bzl requires catalytic hydrogenation .

- Z-Asp(OMe)-OH lacks a tert-butyl group, making it unsuitable for acid-sensitive syntheses.

Solubility and Handling :

- The DCHA salt in this compound improves solubility in dichloromethane and ethyl acetate, simplifying purification compared to the free acid form .

- Z-Asp(OBzl)-OH exhibits lower solubility in polar solvents due to the hydrophobic benzyl group .

Purity and Cost :

- This compound is typically >98% pure, with a price of $360/25g, higher than Z-Asp-OtBu (free acid, $200/25g) due to the DCHA counterion .

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing Z-Asp-OtBu DCHA with high purity, and how can experimental reproducibility be ensured?

- Methodological Answer : Synthesis involves introducing the Z (benzyloxycarbonyl) and OtBu (tert-butoxy) protecting groups to aspartic acid, followed by salt formation with dicyclohexylamine (DCHA). Key steps include:

- Protection : Use Z-Cl in basic conditions for amine protection and tert-butanol for carboxylate protection.

- Purification : Recrystallize the product using DCHA as a counterion to enhance solubility and crystallinity .

- Characterization : Validate purity via HPLC (≥95% purity threshold) and NMR (e.g., δ 1.4 ppm for OtBu, δ 7.3 ppm for Z-group aromatic protons) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be standardized?

- Methodological Answer :

- NMR : Use H and C NMR to confirm protecting groups (e.g., tert-butyl at δ 1.4 ppm in H NMR) and assess stereochemical integrity .

- IR Spectroscopy : Identify carbonyl stretches (Z-group C=O at ~1690 cm, OtBu C-O at ~1150 cm) .

- Mass Spectrometry : Validate molecular weight via ESI-MS (e.g., [M+H] at m/z 450–470) .

Q. What is the role of DCHA in stabilizing Z-Asp-OtBu during peptide synthesis?

- Methodological Answer : DCHA acts as a counterion to improve solubility in organic solvents (e.g., DMF, THF) and prevent racemization during coupling reactions. Its steric bulk also minimizes side reactions (e.g., aspartimide formation) .

Advanced Research Questions

Q. How can contradictions in kinetic data for DCHA-mediated reactions (e.g., hydrolysis vs. oxidation) be resolved?

- Methodological Answer : Discrepancies in activation energies (e.g., E = 52.7 kJ/mol for oxidation vs. 356.0 kJ/mol for hydrolysis ) arise from reaction conditions. To resolve contradictions:

- Variable Analysis : Systematically test water content, temperature (e.g., 25–80°C), and catalyst presence .

- Kinetic Modeling : Use regression analysis (e.g., Table I in ) to isolate rate-determining steps under different conditions.

- Control Experiments : Compare DCHA-free systems to quantify its catalytic/inhibitory effects .

Q. What computational strategies can predict the stability of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate conformational changes in aqueous/organic solvents to identify degradation-prone regions (e.g., ester bonds) .

- DFT Calculations : Calculate bond dissociation energies (BDEs) for Z and OtBu groups to prioritize protective modifications .

- Validation : Cross-reference computational predictions with accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) .

Q. How can experimental designs minimize side reactions (e.g., aspartimide formation) during this compound deprotection?

- Methodological Answer :

- Design of Experiments (DoE) : Optimize deprotection conditions (e.g., TFA concentration, scavengers like HO/thiols) using response surface methodology .

- Real-Time Monitoring : Use in-situ FTIR or LC-MS to detect intermediates and adjust reaction parameters dynamically .

- Alternative Protecting Groups : Compare OtBu with more stable groups (e.g., 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) to suppress side pathways .

Data Presentation and Reproducibility

Q. What guidelines should be followed when reporting this compound synthesis and characterization in publications?

- Methodological Answer :

- Experimental Section : Include detailed protocols for synthesis, purification (e.g., recrystallization solvent ratios), and characterization (e.g., NMR acquisition parameters) .

- Supplementary Data : Provide raw spectral data (e.g., NMR FID files) and crystallographic parameters (if applicable) in supporting information .

- Ethical Reporting : Disclose batch-to-batch variability and failed attempts to ensure transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.